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For Researchers, Scientists, and Drug Development Professionals

Abstract
Ivaltinostat (also known as CG-200745) is a potent, orally active, hydroxamate-based pan-

histone deacetylase (HDAC) inhibitor.[1][2] By targeting HDAC enzymes, Ivaltinostat
modulates the acetylation status of histone and non-histone proteins, leading to the reactivation

of tumor suppressor genes and the induction of anti-proliferative effects in various cancer

models. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, mechanism of action, and preclinical and clinical data on

Ivaltinostat, serving as a valuable resource for researchers in oncology and drug

development.

Chemical Structure and Properties
Ivaltinostat is characterized by a hydroxamic acid moiety, which is crucial for its inhibitory

activity as it chelates the zinc ion in the catalytic pocket of HDAC enzymes.[1][2]

Chemical Structure:

(E)-N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalen-1-yloxy)methyl)oct-2-

enediamide[1]

Table 1: Physicochemical Properties of Ivaltinostat (CG-200745)
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Property Value Reference

CAS Number 936221-33-9 (free base) [1]

Molecular Formula C24H33N3O4 [1]

Molecular Weight 427.54 g/mol [1]

IUPAC Name

(E)-N1-(3-

(dimethylamino)propyl)-N8-

hydroxy-2-((naphthalen-1-

yloxy)methyl)oct-2-enediamide

[1]

Appearance Powder [3]

Synonyms CG-200745, CG-745 [1][4]

Mechanism of Action and Signaling Pathways
Ivaltinostat functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[2] Its

primary mechanism involves the inhibition of the deacetylation of histone proteins, leading to a

more open chromatin structure that allows for the transcription of previously silenced tumor

suppressor genes.[4] Additionally, Ivaltinostat influences the acetylation of non-histone

proteins, including tubulin and p53, further contributing to its anti-cancer effects.[1][5]

Signaling Pathways Modulated by Ivaltinostat:
p53 Signaling: Ivaltinostat induces the accumulation of the tumor suppressor protein p53

and promotes its acetylation. This leads to p53-dependent transactivation and enhanced

expression of downstream targets like MDM2 and the cell cycle inhibitor p21 (Waf1/Cip1).[1]

[5]

Apoptosis Induction: The compound activates the intrinsic and extrinsic apoptosis pathways,

evidenced by the activation of caspases-3, -8, and -9.[1]

Cell Cycle Arrest: Ivaltinostat has been shown to induce cell cycle arrest, particularly at the

G2/M phase.[1][3]
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Hippo Signaling Pathway: In cholangiocarcinoma cells, Ivaltinostat has been found to

induce anti-tumor effects by targeting the Hippo signaling pathway through the upregulation

of specific microRNAs.[6]

Extracellular

Cellular Mechanisms
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Caption: Simplified signaling pathways affected by Ivaltinostat.

Preclinical Anti-Tumor Activity
Ivaltinostat has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety

of cancer cell lines and in vivo models.

Table 2: In Vitro Anti-proliferative Activity of Ivaltinostat (IC50 Values)
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Cell Line Cancer Type IC50 (µM) Exposure Time Reference

SNU-1196
Cholangiocarcino

ma
0.63 72 hours [1]

SNU-1196/GR

Gemcitabine-

Resistant

Cholangiocarcino

ma

0.93 72 hours [1]

SNU-308
Cholangiocarcino

ma
1.80 72 hours [1]

In Vivo Studies:

In a xenograft model of cholangiocarcinoma, Ivaltinostat administered orally at 30 mg/kg/day

for 7 days attenuated tumor growth and was found to be synergistic with other chemotherapies.

[1][6]

Clinical Trials and Efficacy
Ivaltinostat has been evaluated in several clinical trials, primarily in combination with other

anti-cancer agents, for the treatment of various solid tumors, including pancreatic

adenocarcinoma.

Table 3: Summary of Key Clinical Trial Data for Ivaltinostat
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Trial Phase
Cancer
Type

Combinatio
n Therapy

Key
Efficacy
Endpoints

Results Reference

Phase I/II

Advanced

Pancreatic

Ductal

Adenocarcino

ma (PDAC)

Gemcitabine

and Erlotinib

Objective

Response

Rate (ORR),

Disease

Control Rate

(DCR),

Overall

Survival

(OS),

Progression-

Free Survival

(PFS)

ORR: 25.0%,

DCR: 93.8%,

Median OS:

8.6 months,

Median PFS:

5.3 months

[5][7][8]

Phase Ib

Metastatic

Pancreatic

Adenocarcino

ma (mPDAC)

Capecitabine

Safety,

Tolerability,

Recommend

ed Phase 2

Dose (RP2D)

RP2D of

Ivaltinostat

established at

250 mg/m².

Stable

disease

observed in

65% of

patients.

[9][10]

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

literature for Ivaltinostat.

Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell

viability.
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MTT Assay Workflow

Seed cells in 96-well plate

Treat with Ivaltinostat
(various concentrations)

Incubate for specified duration
(e.g., 48-72 hours)

Add MTT reagent

Incubate to allow formazan formation

Add solubilization solution
(e.g., DMSO)

Measure absorbance at ~570 nm

Calculate IC50 values

Click to download full resolution via product page

Caption: General workflow for a cell viability (MTT) assay.
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Protocol:

Cell Seeding: Plate cells at a density of 5 x 10³ cells per well in a 96-well plate and incubate

for 24 hours.[2]

Treatment: Add varying concentrations of Ivaltinostat to the wells.

Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).[1]

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the

formation of formazan crystals by metabolically active cells.

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the

formazan crystals.[2]

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of

approximately 570 nm using a microplate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the

dose-response curves.

Apoptosis Assay (Flow Cytometry with Annexin
V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

Cell Treatment: Treat cells with Ivaltinostat for the desired time.

Cell Harvesting: Collect both adherent and floating cells.

Washing: Wash the cells with phosphate-buffered saline (PBS).

Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and propidium

iodide (PI).

Incubation: Incubate the cells in the dark at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-

positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive

cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium
Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.

Protocol:

Cell Treatment and Harvesting: Treat and collect cells as described for the apoptosis assay.

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[3]

Staining: Stain the cellular DNA with a solution containing propidium iodide (PI) and RNase

(to prevent staining of RNA).[3]

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The

fluorescence intensity of PI is proportional to the amount of DNA, allowing for the

quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Western Blotting
This technique is used to detect specific proteins in a sample.
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Western Blotting Workflow

Prepare cell lysates

Determine protein concentration

Separate proteins by SDS-PAGE

Transfer proteins to a membrane
(e.g., PVDF or nitrocellulose)

Block the membrane to prevent
non-specific antibody binding

Incubate with primary antibody
(specific to the protein of interest)

Wash the membrane

Incubate with HRP-conjugated
secondary antibody

Wash the membrane

Detect signal using a
chemiluminescent substrate

Click to download full resolution via product page

Caption: Standard workflow for Western Blotting analysis.
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Protocol:

Protein Extraction: Lyse cells treated with Ivaltinostat to extract total protein.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin to

prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the

target protein (e.g., acetylated-H3, p53, p21, caspases).

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary

antibody conjugated to an enzyme (e.g., horseradish peroxidase).

Detection: Add a chemiluminescent substrate and visualize the protein bands using an

imaging system.

Conclusion
Ivaltinostat (CG-200745) is a promising pan-HDAC inhibitor with a well-defined chemical

structure and mechanism of action. Preclinical studies have consistently demonstrated its

potent anti-tumor activity across various cancer types, and clinical trials have shown

encouraging results, particularly in combination therapies for pancreatic cancer. The detailed

protocols and data presented in this guide provide a solid foundation for further research into

the therapeutic potential of Ivaltinostat and the development of novel cancer treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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